4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol
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Overview
Description
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol is a complex organic compound with the molecular formula C23H15N3O5 and a molecular weight of 413.38 g/mol This compound is characterized by its unique structure, which includes a pyridine ring substituted with two nitrophenyl groups and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2,6-diaminopyridine to form an intermediate Schiff base, which is then subjected to cyclization and subsequent nitration to yield the final product . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and nitro groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. Additionally, its ability to form coordination complexes with metal ions can influence enzymatic activities and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
- 2,6-Bis(4-nitrophenoxy)naphthalene
Uniqueness
Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C23H15N3O5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[2,6-bis(4-nitrophenyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C23H15N3O5/c27-21-11-5-15(6-12-21)18-13-22(16-1-7-19(8-2-16)25(28)29)24-23(14-18)17-3-9-20(10-4-17)26(30)31/h1-14,27H |
InChI Key |
OLFATBAMVRCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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